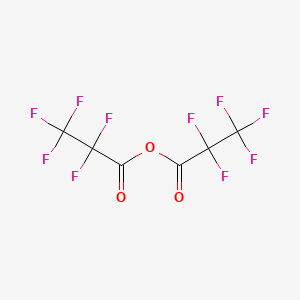

Pentafluoropropionic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETRHNFRKCNWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870515 | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Pentafluoropropionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

356-42-3 | |

| Record name | Pentafluoropropionic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPIONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LFE7U11O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluoropropionic Anhydride (PFPA): A Technical Guide for Derivatization in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropropionic anhydride (B1165640) (PFPA) is a powerful derivatizing agent widely employed in analytical chemistry, particularly in the field of gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its primary function is to modify analytes containing polar functional groups, such as amines, alcohols, and phenols, rendering them more suitable for GC analysis. This process, known as acylation, replaces active hydrogens with a pentafluoropropionyl group. The resulting derivatives exhibit increased volatility, improved thermal stability, and enhanced detectability, especially with electron capture detectors (ECD) and mass spectrometers. This technical guide provides an in-depth overview of the applications of PFPA in analytical chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Applications of PFPA in Analytical Chemistry

PFPA is a versatile reagent utilized for the derivatization of a broad range of compounds. Its application is particularly prominent in the following areas:

-

Analysis of Drugs of Abuse: PFPA is extensively used in forensic and clinical toxicology to detect and quantify amphetamines, methamphetamine, MDMA, and other related substances in biological matrices like urine, hair, and oral fluid.[1][2][3] The derivatization improves the chromatographic peak shape and sensitivity of these compounds.[2]

-

Quantification of Biogenic Amines: The analysis of neurotransmitters and other biogenic amines, such as catecholamines (dopamine, norepinephrine, epinephrine) and histamine (B1213489), is crucial in biomedical research.[4][5] PFPA derivatization enables the sensitive detection of these compounds in complex biological samples.[4][5]

-

Determination of Alcohols and Phenols: PFPA reacts with hydroxyl groups to form stable pentafluoropropionyl esters, facilitating their analysis by GC. This is applicable in various fields, including environmental analysis and quality control.

Advantages of PFPA Derivatization

The use of PFPA as a derivatizing agent offers several key advantages in analytical chemistry:

-

Increased Volatility: By masking polar functional groups like -NH2 and -OH, PFPA derivatization significantly reduces intermolecular hydrogen bonding, leading to an increase in the volatility of the analytes. This allows for their analysis at lower temperatures and with shorter retention times in GC.

-

Improved Thermal Stability: The resulting pentafluoropropionyl derivatives are generally more thermally stable than the parent compounds, preventing their degradation in the hot GC injector and column.

-

Enhanced Sensitivity: The introduction of five fluorine atoms per derivatizing group makes the derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. In mass spectrometry, the high mass of the derivative can shift the molecular ion to a region with less background noise, and the fragmentation patterns can be highly specific, aiding in compound identification and quantification.

-

Improved Chromatography: Derivatization with PFPA often leads to sharper, more symmetrical peaks in gas chromatography, improving resolution and quantification accuracy.[2]

Quantitative Data on PFPA Derivatization

The following tables summarize quantitative data from various studies on the use of PFPA for the derivatization and analysis of different classes of compounds.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Amphetamine-Type Stimulants (ATS) after PFPA Derivatization and GC-MS Analysis.

| Analyte | Matrix | LOD | LOQ | Reference |

| Amphetamine (AP) | Hair | 0.045 ng/mg | 0.151 ng/mg | [1] |

| Methamphetamine (MA) | Hair | 0.014 ng/mg | 0.048 ng/mg | [1] |

| MDMA | Hair | 0.017 ng/mg | 0.057 ng/mg | [1] |

| MDA | Hair | 0.013 ng/mg | 0.043 ng/mg | [1] |

| MDEA | Hair | 0.007 ng/mg | 0.023 ng/mg | [1] |

| Amphetamine | Oral Fluid | - | 2.5 - 10 ng/mL | [2][6] |

| Methamphetamine | Oral Fluid | - | 2.5 - 10 ng/mL | [2][6] |

| MDMA | Oral Fluid | - | 2.5 - 10 ng/mL | [2][6] |

| MDA | Oral Fluid | - | 2.5 - 10 ng/mL | [2][6] |

| MDEA | Oral Fluid | - | 2.5 - 10 ng/mL | [2][6] |

Table 2: Limits of Detection (LOD) for Biogenic Amines after PFPA Derivatization and GC-MS Analysis.

| Analyte | Matrix | LOD (fmol) | Reference |

| Agmatine (AGM) | - | 1-22 | [5] |

| Putrescine (PUT) | - | 1-22 | [5] |

| Spermidine (SPD) | - | 1-22 | [5] |

| Histamine (d0-HA) | - | 1670 | [5] |

| Histamine (d4-HA) | - | 557 | [5] |

Experimental Protocols

Protocol 1: Derivatization of Amphetamines in Human Hair for GC-MS Analysis

This protocol is adapted from a study on the determination of five amphetamines in human hair.[1]

1. Sample Preparation:

- Wash 50 mg of hair with dichloromethane.

- Hydrolyze the hair sample in 1M NaOH at 40°C.

- Perform a liquid-liquid extraction with 4:1 (v/v) methylene (B1212753) chloride/isopropanol.

- Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried residue, add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate (B1210297).

- Heat the mixture at 65°C for 20 minutes.

- Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

3. Analysis:

- Reconstitute the residue in 10 µL of ethyl acetate.

- Inject a 2 µL aliquot into the GC-MS system.

GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 3 min

-

Ramp to 160°C at 12.5°C/min, hold for 2 min

-

Ramp to 180°C at 8°C/min

-

Ramp to 290°C, hold for 5 min

-

-

Injection Mode: Splitless

-

MS Detection: Electron Impact (EI) ionization, with Single Ion Monitoring (SIM) for quantification.

Protocol 2: Derivatization of Biogenic Amines in Biological Samples for GC-MS Analysis

This protocol is a general procedure based on a study of histamine and other biogenic amines.[4][5]

1. Sample Preparation:

- Perform a two-step liquid-liquid extraction of the alkalinized sample with n-butanol, followed by a back-extraction into hydrochloric acid.

- Evaporate the acidic aqueous layer to dryness.

2. Derivatization:

- To the dried residue, add a solution of this compound (PFPA) in ethyl acetate (e.g., 1:4 v/v).

- Heat the mixture at 65°C for 30 minutes.[5]

3. Analysis:

- Extract the pentafluoropropionyl (PFP) derivatives with toluene (B28343) or ethyl acetate.

- Inject an aliquot of the organic layer into the GC-MS system.

GC-MS Parameters:

-

Column: A suitable capillary column for amine analysis (e.g., a low- to mid-polarity column).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A program starting at a lower temperature (e.g., 40°C) may be necessary for the analysis of a wide range of biogenic amines.[5]

-

Injection Mode: Splitless.

-

MS Detection: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) with Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Reaction Mechanism of PFPA with Amines and Alcohols

The following diagram illustrates the general mechanism of acylation of primary amines and alcohols with this compound. The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen or oxygen atom on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a pentafluoropropionate anion, which then abstracts a proton to form pentafluoropropionic acid as a byproduct.

Caption: General reaction mechanism of PFPA with analytes containing amine or hydroxyl groups.

Experimental Workflow for PFPA Derivatization and GC-MS Analysis

The diagram below outlines a typical experimental workflow for the analysis of biological samples using PFPA derivatization followed by GC-MS.

Caption: A typical experimental workflow for PFPA-based derivatization and GC-MS analysis.

Conclusion

This compound is an indispensable reagent in modern analytical chemistry, enabling the sensitive and robust analysis of a wide array of polar compounds by gas chromatography. Its ability to enhance volatility, thermal stability, and detectability makes it a valuable tool for researchers, scientists, and drug development professionals. The provided quantitative data and detailed protocols serve as a practical guide for the implementation of PFPA derivatization in various analytical applications. The visualized reaction mechanism and experimental workflow offer a clear conceptual understanding of the process. By leveraging the advantages of PFPA, laboratories can achieve reliable and high-quality results in the analysis of challenging analytes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pentafluoropropionic anhydride physical and chemical properties

An In-depth Technical Guide to Pentafluoropropionic Anhydride (B1165640) (PFPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionic anhydride (PFPA), with the chemical formula (CF₃CF₂CO)₂O, is a highly reactive, fluorinated acylating agent. Its powerful electrophilic nature, driven by the strong electron-withdrawing effects of its fluorine atoms, makes it an indispensable reagent in analytical and synthetic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of PFPA, its primary applications, particularly as a derivatization agent in chromatography, detailed experimental protocols, and essential safety and handling information.

Physical and Chemical Properties

This compound is a clear, colorless liquid that is highly sensitive to moisture.[1][2][3][4][5] It is known for its corrosive nature and pungent odor.[6] The physical properties of PFPA are summarized in the table below, providing key data for laboratory use.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₀O₃ | [1][7][8] |

| Molecular Weight | 310.05 g/mol | [1][7][9][10] |

| Appearance | Clear, colorless liquid | [1][8][11] |

| Density | 1.571 g/mL at 25 °C | [9][10] |

| Boiling Point | 69-70 °C at 735 mmHg | [9][10] |

| Melting Point | -43 °C | [4][5] |

| Refractive Index | <1.3000 at 20 °C | [11] |

| Water Solubility | Reacts violently | [2][4][5][12] |

| CAS Number | 356-42-3 | [7][9][11] |

Chemical Reactivity and Stability

PFPA's reactivity is characterized by the high electrophilicity of its carbonyl carbons. This is due to the presence of ten fluorine atoms, which are strongly electron-withdrawing. This property makes PFPA an excellent reagent for acylation reactions.

Key Reactivity Highlights:

-

Acylation: It readily reacts with nucleophiles such as alcohols, amines, and phenols to form stable pentafluoropropionyl esters and amides.[13][14] This reaction is the basis for its widespread use as a derivatizing agent.

-

Moisture Sensitivity: PFPA reacts violently with water to hydrolyze into pentafluoropropionic acid.[2][4][12] This necessitates handling and storage under anhydrous conditions, often under an inert atmosphere like nitrogen or argon.[7]

-

Stability: The compound is stable when stored properly in a cool, dry, and dark place, protected from moisture.[4][7][15]

-

Incompatibilities: It is incompatible with strong bases, oxidizing agents, alcohols, and water.[2] The reaction with bases can be vigorous, and it may react with certain metals to produce flammable hydrogen gas.[2]

The general mechanism for the acylation of an alcohol (R-OH) with PFPA is depicted below. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons, leading to the formation of a stable ester and a molecule of pentafluoropropionic acid as a byproduct.

Caption: Acylation of an alcohol with PFPA to form an ester and acid byproduct.

Applications in Research and Drug Development

The primary application of PFPA is as a derivatization reagent for gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or electron capture detection (ECD).[13] Derivatization is a crucial step for analyzing polar, non-volatile compounds by converting them into more volatile and thermally stable derivatives.

Key Applications:

-

Drug Analysis: PFPA is frequently used in forensic and clinical toxicology to detect and quantify drugs of abuse and their metabolites, such as opiates (morphine, codeine), cocaine metabolites (benzoylecgonine), and amphetamines.[13][16][17][18]

-

Biogenic Amine Analysis: It is used to derivatize endogenous amines like tetrahydroisoquinolines and major dopamine (B1211576) metabolites in brain tissue for neurological research.[17]

-

Pharmaceutical Development: In drug development, PFPA can be used to modify molecules to enhance their properties or to facilitate their analysis in biological matrices.[8][]

-

Fluorinated Compound Synthesis: It serves as a building block for introducing the pentafluoropropionyl group into molecules, which can significantly alter their biological activity, lipophilicity, and metabolic stability.[8]

Experimental Protocols: GC Derivatization

The following is a representative protocol for the derivatization of a sample containing hydroxyl or amine groups using PFPA for GC analysis. This procedure should be considered a guideline and may require optimization for specific applications.[13]

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

Materials:

-

Sample (e.g., analyte dissolved in a suitable solvent)

-

This compound (PFPA)

-

Acid Scavenger/Catalyst: 0.05 M Trimethylamine (B31210) (TMA) in a non-polar solvent like benzene (B151609) or ethyl acetate[13]

-

Reaction Vial (e.g., 2 mL glass vial with PTFE-lined cap)

-

Heating block or water bath

-

Aqueous ammonia (B1221849) solution (5%) for workup[13]

Caption: A typical workflow for sample derivatization using PFPA for GC analysis.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate) in a reaction vial.[13]

-

Reagent Addition: Add 0.1 mL of 0.05 M trimethylamine (TMA) solution, which acts as an acid scavenger to neutralize the pentafluoropropionic acid byproduct and drive the reaction to completion.[13] Following this, add 10 µL of PFPA to the vial.[13]

-

Reaction: Immediately cap the vial tightly and heat it at 50°C for 15 minutes. Reaction times and temperatures may need to be optimized depending on the analyte's reactivity.[13]

-

Workup: After cooling the mixture to room temperature, add 1 mL of 5% aqueous ammonia solution to quench any remaining anhydride and neutralize the acidic byproduct.[13]

-

Extraction: Shake the vial for 5 minutes and allow the aqueous and organic layers to separate.[13]

-

Analysis: An aliquot of the upper organic layer containing the derivatized analyte is carefully removed and injected into the GC or GC-MS system.[13]

Safety and Handling

PFPA is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[2][21] Inhalation of its vapors is harmful and can cause chemical burns to the respiratory tract.[3][21]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Pictogram | GHS05 | Corrosion |

| Signal Word | Danger | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[9][16] |

| EUH014 | Reacts violently with water.[9][20] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7][16] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

Handling:

-

Always handle PFPA inside a certified chemical fume hood to avoid inhalation of vapors.[3]

-

Use appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[20]

-

Ensure an eyewash station and safety shower are readily accessible.[21]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][21]

-

Store under an inert gas (e.g., nitrogen) to prevent reaction with atmospheric moisture.[7]

-

Keep away from water, strong bases, and alcohols.[2]

References

- 1. This compound | C6F10O3 | CID 67742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Perfluoropropionic anhydride | 356-42-3 [amp.chemicalbook.com]

- 5. Perfluoropropionic anhydride | 356-42-3 [chemicalbook.com]

- 6. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound for GC derivatization, LiChropur , 99 356-42-3 [sigmaaldrich.com]

- 10. ペンタフルオロプロピオン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. covachem.com [covachem.com]

- 15. This compound | 356-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. thomassci.com [thomassci.com]

- 17. This compound PFPA [sigmaaldrich.com]

- 18. scientificlabs.ie [scientificlabs.ie]

- 20. This compound PFPA [sigmaaldrich.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Safe Handling of Pentafluoropropionic Anhydride (PFPA)

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionic anhydride (B1165640) (PFPA) is a highly reactive and versatile reagent frequently utilized in chemical synthesis and analytical derivatization.[1][2] Its applications include the preparation of fluorinated compounds in the pharmaceutical and agrochemical sectors, the production of high-performance polymers, and the modification of biomolecules.[2] However, its utility is matched by its significant hazardous properties, including extreme corrosivity (B1173158) and violent reactivity with water.[3][4][5][6]

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency protocols for Pentafluoropropionic Anhydride to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid that is sensitive to moisture.[4][5] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 356-42-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₆F₁₀O₃[1][2][5][7] |

| Molecular Weight | 310.05 g/mol [7] |

| Appearance | Colorless liquid[3][4][5] |

| Density | 1.571 - 1.588 g/mL[6][8] |

| Boiling Point | 69-70 °C[4][6] |

| Water Solubility | Reacts violently with water[4][5][6][8] |

| Stability | Moisture sensitive[5][8] |

Hazard Identification and Classification

PFPA is classified as a hazardous substance that poses significant health risks upon exposure.[8] It is a corrosive material that can cause severe burns and damage to tissues.[3][8][9]

| Classification System | Hazard | Code/Rating | Description |

| GHS Classification | Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[5][7] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[5] | |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[5][10] | |

| NFPA Rating (estimated) | Health | 3 | Can cause serious or permanent injury.[3] |

| Flammability | 0 | Will not burn under normal fire conditions.[3] | |

| Instability | 0 | Normally stable, even under fire exposure.[3] |

Primary Hazards:

-

Corrosive: Causes severe burns to eyes, skin, and the respiratory and digestive tracts upon contact.[3][8][9]

-

Water Reactive: Reacts violently with water, which can generate heat and pressure.[4][5][6][8] Contact with moisture should be strictly avoided.

-

Inhalation Toxicity: Vapors are harmful if inhaled and can cause chemical burns to the respiratory tract.[3][5] Symptoms may include coughing, shortness of breath, and pulmonary edema.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of PFPA, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls:

-

All work must be conducted in a well-ventilated area, preferably inside a certified laboratory chemical hood.[3][11][12]

-

Facilities must be equipped with an accessible eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles and a face shield for maximum protection.[3][9][12]

-

Skin Protection: Wear a lab coat and a chemical-resistant suit or apron.[9]

-

Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][12] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.[3][4] A full respiratory protection program that meets OSHA standards should be in place.[3]

Experimental Protocols: Safe Handling, Storage, and Disposal

Adherence to strict protocols is essential to mitigate the risks associated with PFPA.

Protocol for Safe Handling

-

Preparation: Before handling, ensure all required PPE is available and in good condition.[12] Confirm that the chemical fume hood is operational and the work area is clean and uncluttered.[11][12]

-

Chemical Transfer: Use only for its designed purpose.[11] When transferring, do so slowly and carefully to avoid splashes or aerosol generation.[12] Keep containers tightly closed when not in use.[3]

-

Reaction Setup: When using PFPA in a reaction, always add the anhydride to the other reagents slowly. NEVER add water or other reagents to the anhydride , as this can cause a violent reaction.[8]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][11] Decontaminate any equipment that has come into contact with the chemical.

-

Avoidance of Contact: Do not get the chemical in eyes, on skin, or on clothing.[3] Avoid breathing vapors or mist.[9] Do not ingest or inhale.[3]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area designated as a corrosives area.[3][9]

-

Keep containers tightly closed to prevent contact with moisture.[3] Opened containers must be carefully resealed and kept upright.[9]

-

Store away from incompatible materials.[8]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

Protocol for First Aid

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4][9]

-

Inhalation: Immediately move the victim to fresh air.[3][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do NOT use mouth-to-mouth resuscitation.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[9] Flush the affected skin with large amounts of water for at least 15 minutes.[3][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[3] Do not allow the victim to rub their eyes.[3]

-

Ingestion: Do NOT induce vomiting.[3][9] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[3]

Protocol for Spill and Leak Cleanup

-

Evacuate: Immediately evacuate personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Don full personal protective equipment (PPE), including respiratory protection, before entering the area.[9]

-

Contain: Prevent the spill from entering drains or waterways.[9]

-

Absorb: Cover and absorb the spill with an inert, dry material such as sand, vermiculite, or earth.[3][13] Do NOT use combustible materials.

-

Collect: Carefully collect the absorbed material into a suitable, closed, and properly labeled container for hazardous waste disposal.[3][9]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the hazardous waste in accordance with all local, regional, and national regulations.[4]

Stability and Reactivity

Understanding the reactivity profile of PFPA is crucial for preventing hazardous incidents.

| Condition/Material | Reactivity Profile |

| Chemical Stability | Stable under recommended storage conditions; sensitive to moisture. |

| Conditions to Avoid | Exposure to moisture, water, and excess heat.[5] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols.[5] Reacts with mild steel and zinc, producing flammable hydrogen gas.[8] |

| Hazardous Decomposition | Thermal decomposition or combustion can produce carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride (B91410) gas.[4][10] |

Toxicological Information

The toxicological properties of PFPA have not been fully investigated, but it is known to be extremely destructive to tissue.[4]

| Exposure Route | Known Effects |

| Acute Toxicity | The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. |

| Inhalation | Causes chemical burns to the respiratory tract.[3] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and pneumonitis. |

| Skin Contact | Causes severe skin burns.[3][9] |

| Eye Contact | Causes severe eye damage and burns.[3][9] |

| Ingestion | May cause severe and permanent damage to the digestive tract.[3] |

| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4] |

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6F10O3 | CID 67742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Top Biotech Reagents & Enzymes for Industrial Use [campbellscience.com]

- 10. fishersci.com [fishersci.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Pentafluoropropionic Anhydride (PFPA) Derivatization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of analytical chemistry, toxicology, and pharmaceutical development, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of chemical compounds. However, many compounds of interest, particularly those containing polar functional groups such as amines, alcohols, and phenols, exhibit low volatility and poor thermal stability, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization is a chemical modification process that transforms these problematic analytes into forms that are more amenable to GC analysis.[1]

Pentafluoropropionic anhydride (B1165640) (PFPA) is a highly effective and widely used acylation reagent for this purpose.[3] It converts compounds with active hydrogens (found in -OH, -NH, and -SH groups) into stable, volatile pentafluoropropionyl (PFP) esters and amides.[4] The introduction of the fluorinated acyl group not only increases volatility but also significantly enhances detectability, especially when using an Electron Capture Detector (ECD), and provides characteristic fragmentation patterns for mass spectrometric analysis.[3] This guide provides a comprehensive overview of the core mechanism of PFPA derivatization, detailed experimental protocols, and quantitative data to support its application in research and development.

The Core Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction with PFPA is a classic nucleophilic acyl substitution. The process involves the attack of a nucleophilic atom (such as the nitrogen in an amine or the oxygen in an alcohol or phenol) on one of the electrophilic carbonyl carbons of the PFPA molecule.[4]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom (N or O) of the analyte attacks a carbonyl carbon of the anhydride. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the carbon-oxygen double bond is reformed. This results in the expulsion of a pentafluoropropionate anion, which is a stable leaving group.

-

Proton Transfer: The pentafluoropropionate anion then abstracts a proton from the heteroatom, yielding the final derivatized product (a PFP-amide or PFP-ester) and one molecule of pentafluoropropionic acid as a byproduct.[5]

This acidic byproduct must be removed or neutralized before injecting the sample into the GC system to prevent potential damage to the column.[5]

Caption: General mechanism of PFPA derivatization.

Optimizing the Reaction: Catalysts and Conditions

The efficiency and completeness of the derivatization reaction are highly dependent on the chosen conditions. The reaction is often facilitated by the use of a basic catalyst and optimized for temperature and time.

Catalysts and Acid Scavengers: Bases such as triethylamine (B128534) (TEA) and trimethylamine (B31210) (TMA) are frequently added to the reaction mixture. These serve a dual purpose:

-

Catalyst: They can increase the nucleophilicity of the analyte, promoting a faster reaction.

-

Acid Scavenger: They react with the pentafluoropropionic acid byproduct, neutralizing it to form a salt.[3] This prevents potential degradation of the derivatives and the GC column and, according to Le Châtelier's principle, drives the reaction equilibrium towards completion.

Caption: Role of a base catalyst as an acid scavenger.

Solvents, Temperature, and Time: The choice of solvent, reaction temperature, and incubation time are critical and must be optimized for the specific analyte class.

-

Solvents: Common solvents include ethyl acetate (B1210297), toluene, and benzene.[6] Ethyl acetate has been shown to be particularly effective for the derivatization and extraction of biogenic amines like histamine.[6][7]

-

Temperature: Reactions are typically heated to ensure completion. Temperatures ranging from 50°C to 70°C are common.[8]

-

Time: Incubation times can vary from 15 minutes to over an hour, depending on the reactivity of the analyte.[6]

Data Presentation: Reaction Conditions and Performance

The following tables summarize quantitative data from various studies, providing a baseline for method development.

Table 1: Typical Reaction Conditions for PFPA Derivatization

| Analyte Class | Solvent | Catalyst/Additive | Temperature (°C) | Time (min) | Reference |

|---|---|---|---|---|---|

| Biogenic Amines | Ethyl Acetate | None specified | 65 | 30 - 60 | [6][9] |

| Amphetamines/Cathinones | Ethyl Acetate | None specified | 70 | 30 | [8] |

| General Alcohols/Amines | Benzene | Trimethylamine (TMA) | 50 | 15 | |

| Diamines (from urine) | Toluene | None specified | Not specified | Not specified | [10] |

| Opiates/Benzoylecgonine | Not specified | Not specified | Not specified | Not specified | |

Table 2: Reported Performance Metrics for PFPA Derivatization in GC-MS Analysis

| Analyte(s) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Reference |

|---|---|---|---|---|

| Amphetamines, Cathinones | Oral Fluid | 2.5 - 10 ng/mL | 5 or 10 - 1000 ng/mL | [8] |

| Histamine (d₀-HA) | Biological Samples | LOD: 1670 fmol | 0 - 700 pmol | [6][7] |

| Agmatine, Putrescine, Spermidine | Biological Samples | LOD: 1 - 22 fmol | 0 - 700 pmol | [6][7] |

| Diamines | Urine | Instrumental LOD: 0.2 - 8 fmol | 0 - 20 ng/mL | [10] |

| Phenol (B47542) | Serum | LOD: 1 mg/L | 10 - 200 mg/L |[11] |

Experimental Protocols and Workflow

While specific parameters should be optimized, the following protocols provide a foundation for performing PFPA derivatization.

Caption: A typical experimental workflow for PFPA derivatization.

Protocol 1: General Procedure for Alcohols, Amines, and Phenols

This procedure is adapted from a general guideline and should be optimized for specific applications.

-

Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate).

-

Add 0.1 mL of 0.05 M trimethylamine (TMA) in the same solvent to act as an acid scavenger.

-

Add 10 µL of PFPA to the vial.

-

Cap the vial securely and heat at 50°C for 15 minutes.

-

Cool the mixture to room temperature.

-

To quench the reaction and remove the acid byproduct, add 1 mL of 5% aqueous ammonia (B1221849) solution.

-

Shake the vial for 5 minutes and allow the layers to separate.

-

Inject an aliquot of the upper organic layer into the GC-MS.

Protocol 2: Derivatization of Amphetamines and Cathinones in Oral Fluid

This protocol is based on a validated method for drugs of abuse testing.[8]

-

Extract the analytes and internal standards from 0.5 mL of oral fluid using ethyl acetate under basic conditions (e.g., 0.1 N NaOH).

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

-

Cap the vial and heat for 30 minutes at 70°C.

-

After heating, evaporate the sample to dryness again under nitrogen.

-

Reconstitute the final residue in 50 µL of ethyl acetate.

-

Inject an aliquot into the GC-MS for analysis.

Protocol 3: Derivatization of Biogenic Amines

This protocol is effective for polyamines and histamine.[6][7]

-

Ensure the sample containing the amines (e.g., a dried extract) is in a reaction vial.

-

Prepare a fresh derivatizing solution of PFPA in ethyl acetate (e.g., 1:4, v/v).

-

Add a sufficient volume of the PFPA-ethyl acetate solution to the dried sample.

-

Cap the vial and heat at 65°C for 30 minutes.

-

After cooling, the sample can be diluted with a suitable solvent (e.g., ethyl acetate or toluene) for injection.[6] Note: For simultaneous analysis of multiple amines, ethyl acetate is recommended as the final solvent with a low GC oven starting temperature (e.g., 40°C).[7][9]

Conclusion

Pentafluoropropionic anhydride is a powerful and versatile derivatizing agent that enables the robust analysis of a wide range of polar compounds by GC-MS. By converting analytes into stable, volatile, and highly detectable PFP derivatives, PFPA overcomes many of the intrinsic challenges associated with GC analysis of these molecules. Understanding the core nucleophilic acyl substitution mechanism, the role of catalysts, and the impact of reaction conditions is paramount for developing and optimizing sensitive and reliable analytical methods. The protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ PFPA derivatization in their work.

References

- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. gcms.cz [gcms.cz]

- 6. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Pentafluorophenyl Acetate (PFPA) with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl acetate (B1210297) (PFPA) and its derivatives, collectively known as pentafluorophenyl (PFP) esters, have become indispensable reagents in chemical synthesis, particularly in the realms of bioconjugation, peptide synthesis, and drug development. Their heightened reactivity and stability compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, make them highly efficient for the acylation of primary and secondary amines. This technical guide provides a comprehensive overview of the core principles governing PFPA reactivity, detailed experimental protocols, and comparative performance data to aid researchers in leveraging this powerful chemistry.

Core Principles: The Chemistry of PFP Ester-Amine Reactions

The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution. The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the PFP ester. The strong electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] Concurrently, the pentafluorophenolate anion is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate to form a stable amide bond.[1]

The primary competing reaction in aqueous environments is hydrolysis, where a water molecule acts as the nucleophile. However, PFP esters exhibit greater resistance to spontaneous hydrolysis compared to NHS esters, leading to higher conjugation yields, especially when working with valuable biomolecules in aqueous buffers.[3][4]

Factors Influencing Reactivity

Several key parameters must be considered to optimize the reaction between PFP esters and amines:

-

pH: The reaction is typically most efficient in the pH range of 7.2 to 8.5.[3] In this range, a significant concentration of the primary amine exists in its unprotonated, nucleophilic form, while the rate of hydrolysis of the PFP ester remains manageable.[3]

-

Solvent: PFP esters are often dissolved in a minimal amount of a dry, polar aprotic organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.[2][3] It is crucial to use anhydrous solvents as PFP esters are moisture-sensitive.[2] The final concentration of the organic solvent in the reaction mixture should ideally be kept low, typically below 10%, to avoid denaturation of proteins or other biomolecules.[2]

-

Temperature: The reaction can be carried out at room temperature or at 4°C.[3] Incubation at room temperature is generally faster (1-4 hours), while overnight incubation at 4°C may be preferred for sensitive biomolecules.[2][3]

-

Stoichiometry: The optimal molar ratio of PFP ester to the amine-containing molecule depends on the number of available amines and the desired degree of modification. An empirical determination of this ratio is often necessary.[3]

Quantitative Data Presentation

The superior performance of PFP esters in terms of reaction kinetics and stability is a key advantage. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Reaction Rates

| Amine Substrate | PFP Ester Reaction Rate | NHS Ester Reaction Rate | Fold Increase |

| Poly(PFPA) with primary alkyl amine (AMP) | ~70x faster | 1x | 70 |

Data indicates that the reaction of poly(pentafluorophenyl acrylate) with a primary alkyl amine is approximately 70 times faster than the corresponding reaction with an NHS-ester platform, demonstrating the superior reactivity of PFP esters in forming amide bonds.[3]

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale | Citation(s) |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester hydrolysis. | [3] |

| Solvent | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive. | [2] |

| Temperature | Room Temperature (1-4 hours) or 4°C (overnight) | Flexibility for reaction speed and biomolecule stability. | [2][3] |

| Buffer | Amine-free (e.g., PBS, Carbonate) | Avoids competition for the PFP ester. | [2][3] |

Experimental Protocols

The following are detailed methodologies for the preparation of PFP active esters and their subsequent use in amide bond formation with primary and secondary amines.

Protocol 1: General Amide Bond Formation in Organic Solvents

This protocol describes a general method for the reaction of a PFP active ester with an amine in an organic solvent.

Materials:

-

PFP active ester (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Ethyl Acetate (EtOAc))

-

Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the PFP active ester in the chosen anhydrous solvent.

-

Add the amine to the solution. If the amine is in the form of a salt, add the base to liberate the free amine.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., EtOAc).

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purify the product as necessary using techniques such as column chromatography or recrystallization.

Protocol 2: Bioconjugation of Proteins with PFP Esters

This protocol provides a general procedure for the labeling of proteins with PFP ester-activated molecules.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

PFP ester-activated molecule

-

Anhydrous DMSO or DMF

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0 or 100 mM sodium carbonate buffer, pH 8.5)[2]

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0 or glycine)[2]

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)[2]

Procedure:

-

Preparation of Protein Solution: Prepare the protein solution at a suitable concentration in an amine-free buffer.[3] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[2]

-

Preparation of PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[2][3] PFP esters are moisture-sensitive, and pre-made stock solutions are not recommended.[2]

-

Reaction: Add a calculated molar excess of the PFP ester solution to the protein solution with gentle stirring. The optimal molar ratio of PFP ester to protein should be determined empirically based on the number of available amines and the desired degree of labeling.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2][3] The incubation time can be optimized.

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to consume any unreacted PFP ester.[3] Incubate for 15-30 minutes at room temperature.[2]

-

Purification: Remove excess, unreacted PFP ester and the pentafluorophenol (B44920) byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[2][3]

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.[2]

Visualizations

Reaction Mechanism and Advantages

Caption: Logical flow of PFPA reaction advantages.

Experimental Workflow for Protein Conjugation

Caption: Experimental workflow for protein conjugation.

References

The Role of Pentafluoropropionic Anhydride (PFPA) in Organic Synthesis: A Technical Guide

Executive Summary: Pentafluoropropionic Anhydride (B1165640) (PFPA), a highly reactive perfluorinated acid anhydride, serves as a critical reagent in modern organic synthesis and analytical chemistry. Its primary role is as a powerful acylating agent, most notably for the derivatization of polar functional groups such as amines and alcohols. This modification enhances the volatility and thermal stability of analytes, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth exploration of the core applications of PFPA, detailing its reaction mechanisms, comprehensive experimental protocols, and quantitative data. It also addresses crucial safety considerations and the environmental context of PFPA as a per- and polyfluoroalkyl substance (PFAS), offering a complete resource for researchers, scientists, and drug development professionals.

Introduction to Pentafluoropropionic Anhydride (PFPA)

This compound, with the linear formula (CF₃CF₂CO)₂O, is the acid anhydride of pentafluoropropionic acid.[1] It is a colorless to pale yellow liquid known for its high reactivity towards nucleophiles.[2] This reactivity is driven by the strong electron-withdrawing effect of the pentafluoroethyl groups, which makes the carbonyl carbons highly electrophilic. Consequently, PFPA readily reacts with compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols, to introduce a pentafluoropropionyl (PFP) group.[3]

The principal application of this reaction is in chemical derivatization, a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a specific analytical method.[4][5] By converting polar, non-volatile compounds into more volatile and thermally stable PFP-esters and PFP-amides, PFPA facilitates their separation and detection by GC-MS.[3] This has found extensive use in pharmaceutical analysis, clinical diagnostics, and forensic toxicology.[4][6]

Core Applications of PFPA

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

The most prominent role of PFPA is as a derivatizing agent to improve the chromatographic properties of polar analytes.[1][2] The introduction of the fluorinated PFP group masks polar -OH and -NH₂ functionalities, which reduces intermolecular hydrogen bonding, increases volatility, and improves peak shape and detector response.[3][5]

Key Application Areas:

-

Biogenic Amines and Polyamines: PFPA is used for the simultaneous quantitative analysis of histamine, agmatine, putrescine, and spermidine (B129725) in biological samples.[7][8]

-

Drugs of Abuse: It is a common reagent for the derivatization of amphetamines and synthetic cathinones, improving their detection limits and chromatographic resolution.[4][6]

-

Pharmaceuticals and Metabolites: PFPA is employed in the analysis of opioids like morphine and codeine and the major metabolites of dopamine (B1211576) in brain tissue.[1][9]

-

Phenolic Acids: The reagent is used to prepare halogenated derivatives of phenolic acids in cerebrospinal fluid for GC analysis.[1]

Reagent in Organic Synthesis

While its use in derivatization is more widespread, PFPA also serves as a reagent in preparative organic synthesis for introducing the pentafluoroethyl group or for promoting specific reactions.

-

It can be used to synthesize novel compounds, such as lithium 4,5-dicyano-2-(pentafluoroethyl)imidazole, a salt with potential applications as an electrolyte in lithium-ion batteries.[9]

-

It serves as a promoter or catalyst for various reactions, including esterifications and condensations, similar to its non-fluorinated counterpart, acetic anhydride, but with enhanced reactivity.[3][10]

Reaction Mechanisms and Visualizations

The fundamental reaction involving PFPA is nucleophilic acyl substitution. A nucleophile, such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a pentafluoropropionate anion as the leaving group and forming the acylated product.

The logic behind using PFPA for analytical purposes is to overcome the inherent challenges of analyzing polar molecules with GC-MS.

Quantitative Data Summary

Quantitative data is crucial for understanding the physical properties of PFPA and its performance in various applications.

Table 1: Physical and Chemical Properties of PFPA

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆F₁₀O₃ | [2][11] |

| Molar Mass | 310.05 g/mol | [9][11] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.571 g/mL at 25 °C | [1][9] |

| Boiling Point | 69-70 °C at 735 mmHg | [1][9] |

| Assay | ≥97.0% to 99% (GC) |[1][9] |

Table 2: Comparison of Acylating Reagents for Synthetic Cathinone Derivatization

| Reagent | Abbreviation | Performance Notes | Reference |

|---|---|---|---|

| This compound | PFPA | Excellent choice based on validation parameters (RSD and accuracy < 20%). Provides high peak area values. | [6] |

| Heptafluorobutyric Anhydride | HFBA | Excellent choice, comparable performance to PFPA. | [6] |

| Trifluoroacetic Anhydride | TFAA | Good choice, slightly less optimal than PFPA and HFBA in some validation parameters. Most volatile and reactive of the common anhydrides. | [3][6] |

| Acetic Anhydride | AA | Suitable for derivatization, but generally provides less detector sensitivity (ECD) than fluorinated analogs. | [6] |

| Propionic Anhydride | PA | Suitable, with performance characteristics similar to acetic anhydride. |[6] |

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the use of PFPA.

Protocol 1: Derivatization of Biogenic Amines for GC-MS Analysis

This protocol is adapted from methodologies for analyzing histamine, agmatine, putrescine, and spermidine.[7][8]

-

Materials:

-

Biological sample (e.g., serum, tissue homogenate).

-

Internal standards (e.g., deuterium-labeled analytes).

-

This compound (PFPA).

-

Ethyl acetate (B1210297) (EA), HPLC grade.

-

n-Butanol and Hydrochloric acid (for extraction).

-

Nitrogen gas for evaporation.

-

GC-MS vials with caps.

-

-

Methodology:

-

Extraction: Perform a two-step liquid-liquid extraction of the amines from the alkalinized biological sample using n-butanol, followed by back-extraction into a hydrochloric acid solution.[8]

-

Drying: Evaporate the acidic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 100 µL of a PFPA solution in ethyl acetate (e.g., 1:4 v/v PFPA:EA).[8]

-

Incubation: Cap the vial tightly and heat at 65 °C for 30 minutes.[7][8]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system. The use of ethyl acetate as the final solvent is critical for the stability and analysis of certain derivatives like histamine-(PFP)₂.[7]

-

-

Typical GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 40-70 °C) and ramp up to ~280 °C. A low starting temperature is crucial for separating certain derivatives.[7]

-

MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for quantitative analysis.

-

Protocol 2: General Acylation of Amphetamines

This protocol provides a general workflow for the derivatization of amphetamines and related compounds.[4]

-

Materials:

-

Sample extract containing amphetamines.

-

This compound (PFPA).

-

Ethyl acetate or other suitable solvent.

-

Nitrogen gas for evaporation.

-

GC-MS vials with caps.

-

-

Methodology:

-

Drying: Evaporate the sample extract to dryness in a GC vial under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of PFPA and 50 µL of ethyl acetate to the dried residue.

-

Incubation: Cap the vial and heat at 70 °C for 20 minutes.[4]

-

Evaporation & Reconstitution: After cooling, evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.[4]

-

Analysis: Inject 1 µL of the final solution into the GC-MS.

-

Safety, Handling, and Environmental Context

Safety and Handling

PFPA is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosivity: It causes severe skin burns and eye damage.[11][12] Contact with skin requires immediate and extensive flushing with water.[13][14]

-

Inhalation: Vapors are harmful if inhaled and can cause irritation or toxic pneumonitis.[11][12] All work should be conducted in a well-ventilated fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a protective suit.[14][15] A respirator may be required depending on the workplace conditions.[14]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers. It is moisture-sensitive and should never be allowed to contact water during storage.[12][13][15]

Environmental Context: The PFAS Perspective

PFPA is a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their extreme persistence in the environment.[16] While highly useful, the use of PFAS compounds is under increasing scrutiny due to concerns about their potential health risks and environmental contamination.[16][17]

Professionals in drug development and research should be aware of this classification. The trend in the chemical industry is moving towards developing sustainable, PFAS-free synthesis routes for fluorinated compounds to mitigate environmental impact.[18][19][20] While PFPA is used in small quantities for analytical purposes, awareness of its chemical class and proper disposal as hazardous waste are paramount.[12]

Conclusion

This compound is an indispensable reagent in organic chemistry, primarily valued for its efficacy as a derivatizing agent for GC-MS analysis. By transforming polar, non-volatile analytes into stable, volatile derivatives, PFPA enables the sensitive and accurate quantification of a wide range of compounds, from biogenic amines to pharmaceutical drugs. While its role in preparative synthesis is less common, its high reactivity offers potential for specialized applications. Users must, however, remain vigilant regarding its hazardous properties, adhering to strict safety protocols. Furthermore, the classification of PFPA as a PFAS compound necessitates a responsible approach to its use and disposal, aligning with the growing imperative for sustainable and environmentally conscious chemical practices.

References

- 1. 五氟丙酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound purum, = 97.0 GC 356-42-3 [sigmaaldrich.com]

- 10. sciforum.net [sciforum.net]

- 11. This compound | C6F10O3 | CID 67742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Top Biotech Reagents & Enzymes for Industrial Use [campbellscience.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. Understanding PFAS in Pharmaceutical Manufacturing - AnalyteGuru [thermofisher.com]

- 17. Should we be worried about Trifluoroacetic acid (TFA)? - ChemistryViews [chemistryviews.org]

- 18. sciencedaily.com [sciencedaily.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]

Pentafluoropropionic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentafluoropropionic anhydride (B1165640) (PFPA), with the chemical formula (C₂F₅CO)₂O, is a highly reactive perfluorinated acid anhydride.[1] It serves as a potent reagent for the introduction of the pentafluoropropionyl group into a variety of organic molecules. This modification is of significant interest in the pharmaceutical and agrochemical industries as the incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of PFPA's properties, its primary applications as a perfluoroacylating agent, detailed experimental protocols, and safety considerations.

Properties of Pentafluoropropionic Anhydride

PFPA is a colorless liquid with a pungent odor.[1] It is a corrosive substance and reacts violently with water. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₁₀O₃ | [2] |

| Molecular Weight | 310.05 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 69-70 °C at 735 mmHg | |

| Density | 1.571 g/mL at 25 °C | |

| Refractive Index | <1.3000 at 20°C | [2] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |

| CAS Number | 356-42-3 | [2] |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation may lead to chemical pneumonitis.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber) should be worn.

-

Skin and Body Protection: A lab coat and appropriate protective clothing are required.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from water and moisture.

-

Keep containers tightly closed when not in use.

-

Use with adequate ventilation to minimize inhalation of vapors.

In Case of Exposure:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Applications in Organic Synthesis: Perfluoroacylation

The primary role of this compound in organic synthesis is as a powerful perfluoroacylating agent. It readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and phenols, to introduce the pentafluoropropionyl (C₂F₅CO-) group. This reaction is widely employed for two main purposes: derivatization for analytical applications and the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical research.

Mechanism of Perfluoroacylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a pentafluoropropionate anion as a leaving group, resulting in the formation of the acylated product and pentafluoropropionic acid as a byproduct. The reaction is often catalyzed by a base, which deprotonates the nucleophile, increasing its nucleophilicity.

Caption: General mechanism of perfluoroacylation with PFPA.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

PFPA is extensively used as a derivatizing agent to enhance the volatility and detectability of polar compounds in GC-MS analysis. The resulting pentafluoropropionyl derivatives are more volatile and thermally stable, and the presence of multiple fluorine atoms significantly increases their response in electron capture detection (ECD).[3]

Typical Experimental Protocol for Derivatization of Amines:

This protocol is a general guideline and may require optimization for specific applications.[4]

-

Sample Preparation: Dissolve approximately 1 mg of the amine-containing sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

-

Reagent Addition: To the sample solution, add 100 µL of this compound and 50 µL of a catalyst such as pyridine (B92270) or triethylamine.

-

Reaction: Cap the reaction vial tightly and heat at 60-70 °C for 15-30 minutes.

-

Work-up: After cooling to room temperature, the excess reagent and the pentafluoropropionic acid byproduct can be removed by washing with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The organic layer is then dried over anhydrous sodium sulfate.

-

Analysis: The resulting solution containing the derivatized analyte is ready for injection into the GC-MS system.

| Analyte Class | Typical Reaction Conditions | Reference(s) |

| Amines | PFPA, Ethyl Acetate, 65°C, 30 min | [4] |

| Phenolic Acids | PFPA, Catalyst (e.g., Pyridine) | |

| Alcohols | PFPA, Catalyst (e.g., Triethylamine) | [2] |

Synthesis of Fluorinated Heterocycles

PFPA can be employed as a key reagent in the synthesis of fluorinated heterocyclic compounds. For instance, it has been used in a ring-cleavage and cyclization cascade of NH-1,2,3-triazoles to afford fluoroalkylated oxazoles. This transformation provides a valuable route to novel fluorinated scaffolds for drug discovery.[5]

Experimental Protocol for the Synthesis of 2-Pentafluoroethyl-4,5-diphenyloxazole from 4,5-Diphenyl-1H-1,2,3-triazole: [5]

-

Reactant Mixture: To a solution of 4,5-diphenyl-1H-1,2,3-triazole (1 mmol) in an appropriate solvent, add this compound (1.5 mmol).

-

Reaction: The reaction mixture is heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-pentafluoroethyl-4,5-diphenyloxazole.

References

Navigating the Matrix: A Technical Guide to the Solubility of Pentafluoropropionic Anhydride in Common Organic Solvents

For Immediate Release

[City, State] – In the intricate landscape of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide offers an in-depth exploration of the solubility of pentafluoropropionic anhydride (B1165640) (PFPA), a potent derivatizing agent, in a range of common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing essential insights into the handling and application of this highly reactive compound.

Pentafluoropropionic anhydride is a colorless liquid widely employed in gas chromatography (GC) for the derivatization of amines and alcohols.[1] Its high reactivity, however, necessitates a nuanced understanding of its behavior in various solvent systems. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes qualitative information and outlines the critical aspect of its reactivity, which intrinsically governs its practical "solubility" and utility in different solvent classes.